molecular formula C4H7NO3 B1614672 2-Amino-3-oxobutanoic acid CAS No. 6531-42-6

2-Amino-3-oxobutanoic acid

Cat. No. B1614672
CAS RN: 6531-42-6
M. Wt: 117.1 g/mol
InChI Key: SAUCHDKDCUROAO-UHFFFAOYSA-N
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Description

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyrate, is an α-amino acid that is acetoacetic acid substituted by an amino group at position 2 . It is a non-proteinogenic α-amino acid and is a colorless solid that melts just above room temperature .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-oxobutanoic acid is C4H7NO3 . Its structure includes a carboxyl group (COOH), an amino group (NH2), and a ketone group (C=O) within its four-carbon chain . The compound has a net charge of 0, an average mass of 117.10332, and a mono-isotopic mass of 117.04259 .


Physical And Chemical Properties Analysis

2-Amino-3-oxobutanoic acid has a molecular weight of 117.1033 . It is capable of donating a hydron to an acceptor (Bronsted base) and accepting a hydron from a donor (Bronsted acid) .

Scientific Research Applications

Vibrational and Structural Analysis

  • FT-IR and Molecular Structure Analysis: 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a derivative of 2-Amino-3-oxobutanoic acid, was studied for its molecular structure using FT-IR, NMR, and X-ray diffraction. This research highlighted the molecule's vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule, contributing to a deeper understanding of its molecular properties (Raju et al., 2015).

Chemical Synthesis and Drug Design

  • Synthesis of Probes for Leucine Dehydrogenase: Novel 3-substituted 2-oxobutanoic acids, a category to which 2-Amino-3-oxobutanoic acid belongs, were synthesized and incubated with leucine dehydrogenase. This research is significant for understanding enzyme-catalyzed reactions, particularly kinetic resolution and reductive amination (Sutherland & Willis, 1999).

Biochemical Analysis

  • Metabolic Solutions for Biosynthesis of Diaminomonocarboxylic Acids: The research studied the biosynthetic pathways of compounds like 2,4-diaminobutanoic acid in cyanobacteria, exploring their potential environmental impact and neurotoxicity. This study provides insights into the metabolic routes and gene expression related to these compounds (Nunn & Codd, 2017).

Organic Chemistry and Catalysis

  • Enantioselective Domino Mannich-Cyclization Reaction: Research on 4-bromo-3-oxobutanoates, closely related to 2-Amino-3-oxobutanoic acid, showcased their use in constructing complex organic molecules with high yields and enantioselectivity. This has implications for the synthesis of compounds with specific chirality and properties (Wang et al., 2014).

Medical Research and Pharmacology

  • Effect as an Anti-Diabetic Agent: A study on a derivative of 2-Amino-3-oxobutanoic acid, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, demonstrated its potential as an insulinotropic agent for treating non-insulin-dependent diabetesmellitus. This research is pivotal in exploring new therapeutic avenues for diabetes management (Khurana et al., 2018).

Spectroscopy and Analytical Chemistry

  • Synthesis and Thermal Analysis of Derivatives: Another study focused on the synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a derivative, and its characterization using various spectroscopic techniques. This includes analysis of its thermal stability and UV-Vis absorption properties, contributing to our understanding of the physical and chemical characteristics of these compounds (Nayak et al., 2014).

properties

IUPAC Name

2-amino-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUCHDKDCUROAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983937
Record name 2-Amino-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-oxobutanoic acid

CAS RN

6531-42-6
Record name 2-Amino-3-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6531-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-ketobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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